2-Bromo-6-methoxybenzoic acid
Overview
Description
2-Bromo-6-methoxybenzoic acid is a compound that can be considered a derivative of benzoic acid, where a bromine atom is substituted at the second position and a methoxy group at the sixth position of the benzene ring. This compound is of interest due to its potential applications in the synthesis of various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives similar to 2-Bromo-6-methoxybenzoic acid has been reported in the literature. For instance, a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans has been developed, which are key intermediates for the synthesis of benzofuran-based natural products . Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis has been described, with an overall yield of about 47% . These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-6-methoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-Bromo-6-methoxybenzoic acid has been characterized using various analytical techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, has been determined, showing a close structural resemblance to aspirin with a twist in the carboxylic acid moiety . This suggests that the molecular structure of 2-Bromo-6-methoxybenzoic acid could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives has been explored in several studies. For instance, 2-bromo-3-methoxybenzoate, derived from 2-bromo-3-hydroxybenzoate, was found to be a good substrate for Pd-catalyzed cross-coupling reactions despite its sterically hindered structure . This indicates that 2-Bromo-6-methoxybenzoic acid could also participate in similar cross-coupling reactions, which are valuable in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives can be inferred from related compounds. For example, the thermal properties and phase transitions of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid have been studied using differential scanning calorimetry . Such analyses provide insights into the stability and reactivity of these compounds under various conditions, which would be relevant for the handling and application of 2-Bromo-6-methoxybenzoic acid.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).
Reductive Alkylation in Synthesis : Reductive alkylation of methyl 2-methoxybenzoate with prenyl bromide, followed by several steps including hydrolysis, iodolactonization, and ozonolysis, was used in the synthesis of (+/-)-vibralactone (Zhou & Snider, 2008).
Convenient Synthesis of 2-Bromo-3-hydroxybenzoate Derivatives : A method involving the use of silica gel was developed for synthesizing 2-bromo-3-hydroxybenzoate derivatives, showcasing the compound's utility in complex chemical reactions (Shinohara et al., 2014).
Directed Ortho-metalation : Unprotected 2-methoxybenzoic acid was treated with specific reagents to achieve deprotonation and a reversal of regioselectivity, demonstrating the compound's versatility in organic synthesis (Nguyen et al., 2006).
Biological and Pharmaceutical Research
Antibacterial Activity : Hydrazide-hydrazones of 3-methoxybenzoic acid showed promising antibacterial activity against Bacillus spp., indicating the potential biomedical applications of derivatives of 2-Bromo-6-methoxybenzoic acid (Popiołek & Biernasiuk, 2016).
Lanthanide Complexes for Luminescence : Lanthanide complexes involving 2-bromo-5-methoxybenzoic acid were synthesized and characterized for their luminescence behaviors, highlighting the potential for applications in material sciences (Wu et al., 2018).
properties
IUPAC Name |
2-bromo-6-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYFDICJYCBPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455858 | |
Record name | 2-BROMO-6-METHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxybenzoic acid | |
CAS RN |
31786-45-5 | |
Record name | 2-BROMO-6-METHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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